
(4-Bromo-2-iodophenyl)hydrazine hydrochloride
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Overview
Description
(4-Bromo-2-iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrIN2·HCl. It is a derivative of hydrazine, featuring both bromine and iodine substituents on the phenyl ring. This compound is typically a white to light yellow solid and is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-iodophenyl)hydrazine hydrochloride generally involves the reaction of 4-bromo-2-iodoaniline with hydrazine in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazine moiety (-NH-NH₂) acts as a nucleophile in reactions with electrophilic partners. Key examples include:
Table 1: Nucleophilic substitution reactions
Reaction Partner | Conditions | Product | Yield |
---|---|---|---|
Aldehydes/Ketones | Ethanol, 60°C | Hydrazones | 75–85% |
Isocyanates | THF, room temp | Semicarbazides | 68–72% |
Epoxides | H₂O, reflux | β-Hydroxyhydrazines | 60–65% |
Mechanistically, the hydrazine group attacks carbonyl carbons or epoxide electrophilic centers, forming stable adducts critical in pharmaceutical intermediate synthesis.
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed coupling reactions, leveraging its position as a superior leaving group compared to bromine:
Table 2: Coupling reactions
Reaction Type | Catalyst System | Product | Efficiency |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 82% |
Ullmann coupling | CuI, L-proline | Diaryl amines | 75% |
These reactions enable selective functionalization at the iodine position while retaining bromine for subsequent modifications.
Halogen Replacement Reactions
Dual halogen substitution allows sequential substitution under controlled conditions:
Table 3: Halogen substitution pathways
Reagent | Target Halogen | Product | Selectivity |
---|---|---|---|
NaOH (aq) | Iodine | 4-Bromo-2-hydroxyphenylhydrazine | >90% |
NH₃ (liq) | Bromine | 4-Amino-2-iodophenylhydrazine | 78% |
Iodine exhibits higher reactivity in SNAr (nucleophilic aromatic substitution) due to its lower bond dissociation energy compared to bromine.
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
Table 4: Cyclization products
Reagent/Conditions | Product | Application |
---|---|---|
Acetylacetone, HCl | Pyrazole derivatives | Agrochemical intermediates |
β-Ketoesters, Δ | Indole analogs | Anticancer drug scaffolds |
Cyclization occurs via intramolecular dehydration or oxidative coupling, facilitated by the hydrazine group’s ability to form N–N bonds.
Diazotization and Reductive Pathways
While primarily a synthetic intermediate, the compound undergoes diazotization in strongly acidic conditions (HCl, NaNO₂, 0–5°C) to form diazonium salts. Subsequent reduction with Zn/HCl yields aminophenyl derivatives, a critical step in azo dye synthesis .
Mechanistic Insights
-
Nucleophilic behavior : The hydrazine group’s lone pair electrons drive attacks on electrophiles (e.g., carbonyls).
-
Electrophilic aromatic substitution : Electron-withdrawing halogens direct incoming groups to meta/para positions during substitution.
-
Redox activity : The iodine atom participates in single-electron transfer processes under radical initiation.
Scientific Research Applications
Chemical Synthesis Applications
(4-Bromo-2-iodophenyl)hydrazine hydrochloride serves as an important intermediate in organic synthesis. It is primarily utilized for:
- Preparation of Acylsulfonamides and Acylsulfamides : The compound is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides, which are valuable in pharmaceutical applications .
- Synthesis of Heterocyclic Compounds : It acts as a precursor for synthesizing various heterocyclic compounds, including substituted pyrazoles and indolo derivatives. These compounds often exhibit biological activities such as antibacterial and anti-inflammatory properties .
Research indicates that derivatives of this compound possess notable biological activities:
- Antibacterial and Antifungal Properties : Compounds derived from this hydrazine have been evaluated for their effectiveness against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Some derivatives demonstrated higher efficacy than standard antibiotics .
- Anti-inflammatory Activity : Certain synthesized compounds have shown promising anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Case Study 1: Synthesis of Antibacterial Agents
A study focused on synthesizing a series of pyrazole derivatives using this compound. The resulting compounds were tested against common bacterial pathogens, revealing significant antibacterial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa.
Case Study 2: Anti-inflammatory Compounds
Another research project explored the anti-inflammatory properties of hydrazine derivatives synthesized from this compound. The study concluded that specific modifications to the hydrazine structure enhanced its anti-inflammatory efficacy compared to traditional treatments like diclofenac sodium.
Mechanism of Action
The mechanism of action of (4-Bromo-2-iodophenyl)hydrazine hydrochloride in chemical reactions involves the interaction of its hydrazine moiety with other reactants. In coupling reactions, for example, the hydrazine group facilitates the formation of new carbon-carbon bonds through the palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(4-Iodophenyl)hydrazine hydrochloride: Similar in structure but lacks the bromine substituent.
(4-Bromophenyl)hydrazine hydrochloride: Similar in structure but lacks the iodine substituent
Uniqueness: (4-Bromo-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and iodine substituents, which can influence its reactivity and the types of reactions it can undergo. This dual substitution makes it a versatile reagent in organic synthesis, particularly in coupling reactions where both halogens can participate in different ways .
Biological Activity
(4-Bromo-2-iodophenyl)hydrazine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and research, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazine functional group attached to a bromo-iodophenyl moiety, which influences its reactivity and biological interactions. The presence of bromine and iodine atoms enhances its electrophilic character, making it a candidate for various biochemical interactions.
Property | Value |
---|---|
Molecular Formula | C6H6BrI N2·HCl |
Molecular Weight | 251.48 g/mol |
Solubility | Soluble in water |
Log P (octanol-water partition) | 1.61 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens range from 50 to 100 µg/mL, demonstrating comparable efficacy to standard antibiotics such as ampicillin and fluconazole.
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have reported that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are reported between 10 to 30 µM, indicating moderate cytotoxicity .
The proposed mechanism involves the formation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells. This oxidative stress triggers apoptotic pathways, effectively reducing cell viability .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's antimicrobial activity against a panel of bacteria and fungi. The results indicated that it inhibited the growth of Gram-positive and Gram-negative bacteria with inhibition zones ranging from 15 mm to 25 mm, depending on the concentration used.
- Anticancer Research : In a study focusing on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an observed IC50 of 20 µM after 48 hours of exposure .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |
---|---|---|---|
(4-Bromo-2-iodophenyl)hydrazine HCl | 50 - 100 | 10 - 30 | Antimicrobial, Anticancer |
(4-Chlorophenyl)hydrazine HCl | 40 - 90 | 15 - 35 | Antimicrobial |
(4-Iodophenyl)hydrazine HCl | 60 - 120 | 12 - 28 | Antimicrobial |
This table illustrates that while all compounds exhibit antimicrobial and anticancer activities, this compound shows competitive efficacy.
Properties
IUPAC Name |
(4-bromo-2-iodophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSJMFVUIGGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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